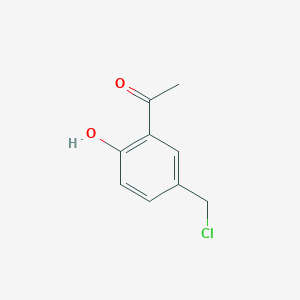

2-Acetyl-4-chloromethyl phenol

説明

2-Acetyl-4-chloromethyl phenol is a phenolic derivative featuring a hydroxyl group (-OH) at the aromatic ring’s para position (position 1), an acetyl group (-COCH₃) at the ortho position (position 2), and a chloromethyl (-CH₂Cl) substituent at position 4. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 2-chloro-4-ethylphenol and phenol esters ) suggest that the acetyl and chloromethyl groups significantly influence its electronic and steric properties. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and functional versatility.

The chloromethyl group at position 4 may participate in nucleophilic substitution reactions, enabling further derivatization.

特性

分子式 |

C9H9ClO2 |

|---|---|

分子量 |

184.62 g/mol |

IUPAC名 |

1-[5-(chloromethyl)-2-hydroxyphenyl]ethanone |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,5H2,1H3 |

InChIキー |

JNXISTMARPWKRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=CC(=C1)CCl)O |

正規SMILES |

CC(=O)C1=C(C=CC(=C1)CCl)O |

製品の起源 |

United States |

化学反応の分析

Esterification Reactions

The phenolic hydroxyl group undergoes classical acylation reactions. In the presence of POCl₃ and pyridine, it reacts with 2,3,4,5-tetrafluorobenzoic acid to form 2-acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate (Compound CF, ).

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl₃ (5 mL), Pyridine (15 mL), 24 hr stirring | C₁₆H₉O₃F₄Cl (MW 360.69) | 76.68% |

This intermediate undergoes base-mediated hydrolysis with KOH to yield 1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(2,3,4,5-tetrafluorophenyl)propane-1,3-dione (Compound CG, ).

Cyclization to Chromen-4-one Derivatives

The acetyl group participates in intramolecular cyclization under basic conditions, forming chromen-4-one derivatives.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Reflux with KOH (0.5 g), Pyridine (5 mL), 3 hr | C₁₆H₈O₃F₄Cl (MW 359.68) | 65.30% |

The product, 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one (Compound CH), was confirmed via NMR and X-ray crystallography .

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution with amines or thiols. For example:

-

Reaction with guanidine hydrochloride yields 4-chloro-2-[2-imino-6-(2,3,4,5-tetrafluorophenyl)-1,2-dihydropyrimidin-4-yl]-5-methylphenol (Compound CJ) with a % yield of 62% .

Electrophilic Chlorination

Though not directly observed for this compound, analogous chlorophenols (e.g., 2,4,6-trichlorophenol) react with HOCl to form α,β-unsaturated dialdehydes (e.g., 2-butene-1,4-dial) via radical-mediated ring cleavage . The chloromethyl group may enhance susceptibility to similar oxidation pathways.

Key Reactivity Trends

類似化合物との比較

Key Observations:

Acidity: The acetyl group in 2-acetyl-4-chloromethyl phenol enhances -OH acidity compared to 2-chloro-4-ethylphenol (where Cl is less electron-withdrawing than acetyl) .

Reactivity: The chloromethyl group enables nucleophilic substitution (e.g., SN2 reactions), similar to methyl 2-[4-(chloromethyl)phenyl]acetate . In contrast, tert-butyl groups in 4-tert-butyl-2-chlorophenol hinder reactivity .

Solubility: Esterified analogs (e.g., ) exhibit lower water solubility due to the absence of free -OH, whereas 2-acetyl-4-chloromethyl phenol’s phenolic -OH may improve solubility in polar solvents.

Hydrogen Bonding and Crystallization

The acetyl group in 2-acetyl-4-chloromethyl phenol can act as a hydrogen-bond acceptor, while the phenolic -OH serves as a donor. This dual functionality likely promotes crystalline packing, as seen in hydrogen-bonded networks of related phenolic compounds . In contrast, esterified analogs (e.g., ) lack -OH donors, resulting in weaker intermolecular interactions and lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。